molecular formula C8H19NO B1506556 3-Aminooctan-4-ol CAS No. 1001354-72-8

3-Aminooctan-4-ol

Cat. No. B1506556
M. Wt: 145.24 g/mol
InChI Key: AHZILZSKKSPIKM-UHFFFAOYSA-N
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Description

3-Aminooctan-4-ol is a chemical compound with the molecular formula C8H19NO . It belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .


Molecular Structure Analysis

The molecular structure of 3-Aminooctan-4-ol is based on structures generated from information available in ECHA’s databases . The InChI Identifier for 3-Aminooctan-4-ol is InChI=1S/C8H19NO/c1-3-5-6-8(10)7(9)4-2/h7-8,10H,3-6,9H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Aminooctan-4-ol has an average molecular mass of 145.243 Da and a monoisotopic mass of 145.146667 Da . The chemical formula is C8H19NO . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the search results.

Safety And Hazards

3-Aminooctan-4-ol may be harmful if swallowed and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to not eat, drink, or smoke when using this product .

properties

IUPAC Name

3-aminooctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-3-5-6-8(10)7(9)4-2/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZILZSKKSPIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889259
Record name 4-Octanol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Octanol, 3-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-Aminooctan-4-ol

CAS RN

1001354-72-8
Record name 3-Amino-4-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001354-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octanol, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001354728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Octanol, 3-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Octanol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminooctan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Catalytic hydrogenation of the 3-nitro-4-octanol to the 3-amino-4-octanol alkanolamine A sample of 3-amino-4-octanol (3A4O) was synthesized by the reduction of the 3-nitro-4-octanol by a Parr Autoclave unit. The stainless steel, 2 liter autoclave was loaded with Grace 3201 Raney Nickel (RaNi, 90 g wet, 45 g dry, 10 wt %) and methanol (MeOH, 300 g). The autoclave was sealed, assembled, purged with nitrogen then hydrogen, pressurized with hydrogen (600 psig), stirred at 600 RPM, and warmed to 40° C. The nitro-alcohol (491 g) was diluted with absolute ethanol (EtOH, 150 g) and pumped into the autoclave (4 ml/min) After 3.5 h the addition was complete and after 4 h the reaction was judged complete as no hydrogen uptake was observed. The autoclave was cooled, stirring stopped, vented, and purged with nitrogen. The autoclave was disassembled and the contents were vacuum filtered to remove the RaNi catalyst. This resulted in the isolation of a light yellow liquid (92 area %) that was concentrated in vacuo (55° C./full vacuum) before product was taken overhead (57-62° C./full vacuum). This resulted in the isolation of a clear, colorless, semi-solid (344 g, 95.3 area %, 75% overall yield) that contained some oxazolidine (2.2 area %) and some secondary amines (0.5 area %).
Name
3-nitro-4-octanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-amino-4-octanol alkanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-nitro-4-octanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
secondary amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 g
Type
catalyst
Reaction Step Five
Quantity
300 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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